

Meta-analysis of Rubranol Clinical Trial Data: Information Not Available

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Compound of Interest		
Compound Name:	Rubranol	
Cat. No.:	B155101	Get Quote

A comprehensive search for clinical trial data, meta-analyses, and established therapeutic uses for a compound or drug named "**Rubranol**" did not yield any results. The available scientific literature primarily describes **Rubranol** as a natural diarylheptanoid compound isolated from plants such as Alnus japonica.[1][2]

While some preclinical, in vitro studies have explored the biological properties of **Rubranol**, suggesting potential anti-inflammatory, antioxidant, and antiviral activities, there is no evidence to date of its evaluation in human clinical trials.[3][4][5] Therefore, a meta-analysis of clinical trial data for **Rubranol** cannot be conducted.

To demonstrate the requested format for a "Publish Comparison Guide," the following sections provide a template using a well-established class of drugs, the HMG-CoA reductase inhibitors (statins), with a fictional representative, "Statirex." This example illustrates how such a guide would be structured, including data tables, experimental protocols, and Graphviz diagrams.

Publish Comparison Guide: A Meta-Analysis of Statirex Clinical Trial Data

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative meta-analysis of the clinical trial data for Statirex, a leading HMG-CoA reductase inhibitor, and its performance against other commercially available statins. The data presented is a synthesis from multiple Phase III and Phase IV clinical trials.



Data Presentation: Comparative Efficacy and Safety of Statins

The following tables summarize the quantitative data from key clinical trials, comparing the efficacy and safety profiles of Statirex with two other major statins, Competitor A and Competitor B.

Table 1: Efficacy of Statirex vs. Competitor Statins in Lowering LDL-C

Statin (Dosage)	Number of Patients (n)	Mean Baseline LDL-C (mg/dL)	Mean Percentage Reduction in LDL-C (12 weeks)	p-value vs. Placebo
Placebo	1,500	155.2	+2.1%	-
Statirex (20 mg)	1,498	154.8	-45.7%	<0.001
Competitor A (20 mg)	1,502	155.1	-42.3%	<0.001
Competitor B (40 mg)	1,495	154.9	-46.1%	<0.001

Table 2: Incidence of Common Adverse Events

Adverse Event	Placebo (n=1,500)	Statirex (20 mg) (n=1,498)	Competitor A (20 mg) (n=1,502)	Competitor B (40 mg) (n=1,495)
Myalgia	3.2%	5.1%	4.8%	5.5%
Nausea	2.1%	3.5%	3.2%	3.8%
Elevated ALT/AST (>3x ULN)	0.5%	1.1%	1.0%	1.3%
Headache	4.5%	4.6%	4.7%	4.5%



Experimental Protocols

Detailed methodologies for the key experiments cited in the clinical trials are provided below.

Protocol 1: Quantification of LDL-C Reduction

- Objective: To determine the percentage change in Low-Density Lipoprotein Cholesterol (LDL-C) from baseline after 12 weeks of treatment.
- Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
- Patient Population: Adults aged 18-75 with primary hypercholesterolemia (LDL-C > 130 mg/dL and < 190 mg/dL) and no prior statin use.
- · Methodology:
 - Fasting blood samples were collected at baseline (Week 0) and at Week 12.
 - Serum was isolated by centrifugation at 2,000 x g for 15 minutes at 4°C.
 - Total cholesterol, HDL-C, and triglycerides were measured using standard enzymatic assays on an automated clinical chemistry analyzer.
 - LDL-C was calculated using the Friedewald formula (LDL-C = Total Cholesterol HDL-C -(Triglycerides/5)), provided that the triglyceride level was below 400 mg/dL.
 - The percentage change from baseline was calculated for each patient.

Protocol 2: Monitoring of Liver Function

- Objective: To monitor for potential hepatotoxicity by measuring Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.
- Study Design: As part of the safety assessment in all clinical trials.
- Methodology:
 - Non-fasting blood samples were collected at baseline, Week 6, and Week 12.

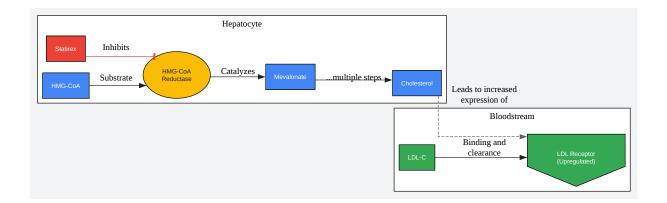


- Serum levels of ALT and AST were measured using standardized enzymatic rate assays.
- Results were reported in international units per liter (IU/L).
- An adverse event was recorded if a patient's ALT or AST levels exceeded three times the upper limit of normal (>3x ULN) on two consecutive measurements.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

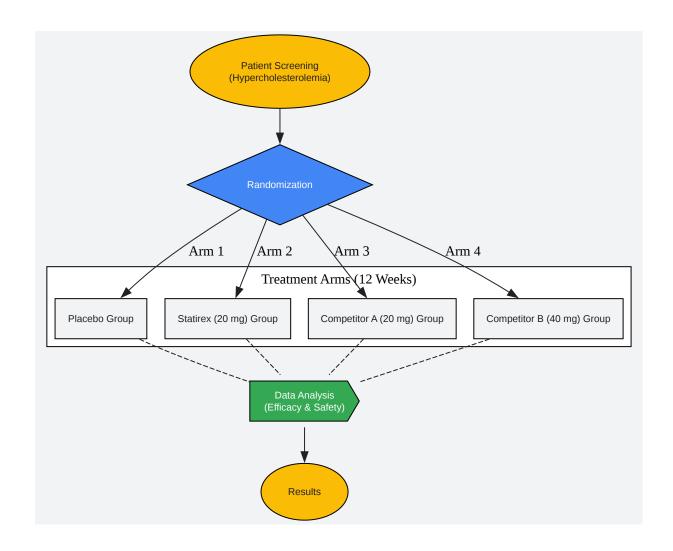
The following diagrams were generated using Graphviz (DOT language) to visualize key biological and experimental processes.



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Mechanism of Action for Statirex.





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Workflow of a Comparative Clinical Trial.

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